2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]acetamide
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Overview
Description
2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chlorinated phenoxy group, a dioxidotetrahydrothiophenyl group, and a methylthiophenyl group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]acetamide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the chlorination of 3-methylphenol to produce 4-chloro-3-methylphenol. This is followed by the reaction with chloroacetic acid to form 2-(4-chloro-3-methylphenoxy)acetic acid.
Synthesis of the Thiophene Derivative: The next step involves the preparation of the thiophene derivative. This can be achieved by reacting tetrahydrothiophene with a suitable oxidizing agent to form 1,1-dioxidotetrahydrothiophene.
Coupling Reaction: The final step is the coupling of the phenoxyacetic acid derivative with the thiophene derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Substitution: The chlorinated phenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, this compound may be studied for its potential bioactivity. The presence of the phenoxy and thiophene groups suggests it could interact with biological macromolecules, possibly serving as a lead compound in drug discovery.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its structure indicates it might have activity against certain diseases, particularly those involving oxidative stress or inflammation.
Industry
In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]acetamide likely involves its interaction with specific molecular targets. The phenoxy and thiophene groups may bind to enzymes or receptors, modulating their activity. The exact pathways would depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-(4-chloro-3-methylphenoxy)acetic acid: A simpler analog lacking the thiophene and acetamide groups.
N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide: A compound with a similar thiophene moiety but lacking the phenoxy group.
N-[(3-methylthiophen-2-yl)methyl]acetamide: A compound with a similar thiophene moiety but lacking the phenoxy and dioxidotetrahydrothiophenyl groups.
Uniqueness
The uniqueness of 2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]acetamide lies in its combination of functional groups, which may confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H22ClNO4S2 |
---|---|
Molecular Weight |
428.0 g/mol |
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxothiolan-3-yl)-N-[(3-methylthiophen-2-yl)methyl]acetamide |
InChI |
InChI=1S/C19H22ClNO4S2/c1-13-5-7-26-18(13)10-21(15-6-8-27(23,24)12-15)19(22)11-25-16-3-4-17(20)14(2)9-16/h3-5,7,9,15H,6,8,10-12H2,1-2H3 |
InChI Key |
MLKSVAQKRKMBOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)CN(C2CCS(=O)(=O)C2)C(=O)COC3=CC(=C(C=C3)Cl)C |
Origin of Product |
United States |
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